molecular formula C6H3N3S B8779267 Imidazo[5,1-B]thiazole-7-carbonitrile CAS No. 211033-81-7

Imidazo[5,1-B]thiazole-7-carbonitrile

Cat. No.: B8779267
CAS No.: 211033-81-7
M. Wt: 149.18 g/mol
InChI Key: FKZVXRNQNHUUAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[5,1-B]thiazole-7-carbonitrile is a useful research compound. Its molecular formula is C6H3N3S and its molecular weight is 149.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal Applications

Imidazo[5,1-b]thiazole derivatives have shown promising antifungal activity. A notable study demonstrated that derivatives of this compound exhibited strong antifungal properties against various strains of Candida and Aspergillus. The compound was particularly effective against Candida albicans, including resistant strains, suggesting its potential as a therapeutic agent for fungal infections.

Case Study: Antifungal Activity Evaluation

CompoundTarget StrainMIC (μg/mL)Reference
1Candida albicans50
2Candida glabrata30
3Aspergillus niger40

Anticancer Properties

Imidazo[5,1-b]thiazole-7-carbonitrile has been investigated for its anticancer potential. Research indicates that compounds within this class can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study: Anticancer Activity

CompoundCancer Cell LineIC50 (μM)Mechanism of ActionReference
4MDA-MB-231 (breast cancer)1.65Induces apoptosis
5MCF-7 (breast cancer)2.00Cell cycle arrest at G2/M phase
6PC-3 (prostate cancer)3.50Tubulin polymerization inhibition

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Studies have shown that imidazo[5,1-b]thiazole derivatives possess significant activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Activity

CompoundBacterial StrainMIC (μg/mL)Reference
7Staphylococcus aureus<0.5
8Escherichia coli10
9Mycobacterium tuberculosis7.05 (IC90)

Mechanistic Insights

Research has delved into the mechanisms by which this compound exerts its biological effects. For instance, studies utilizing molecular docking have revealed interactions with specific proteins involved in cancer cell proliferation and fungal metabolism.

Properties

CAS No.

211033-81-7

Molecular Formula

C6H3N3S

Molecular Weight

149.18 g/mol

IUPAC Name

imidazo[5,1-b][1,3]thiazole-7-carbonitrile

InChI

InChI=1S/C6H3N3S/c7-3-5-6-9(4-8-5)1-2-10-6/h1-2,4H

InChI Key

FKZVXRNQNHUUAP-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C(N=CN21)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 997 mg of 7-carbamoylimidazo[5,1-b]-thiazole in 80 ml of dichloromethane were add under ice-cooling 7.28 ml of N,N-diisopopylethylamine and 2.23 ml of phosphorus oxychloride. After the reaction mixture was stirred at the same temperature, it was poured onto ice-water, adjusted pH to 7.5 with aqueous sodium hydrogen carbonate, and extracted three times with dichloromethane. The organic layer was dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure. The residue thus obtained was purified by column chromatography on silica gel (dichloromethane:methanol=15:1) to give 871 mg of 7-cyanoimidazo[5,1-b]thiazole.
Name
7-carbamoylimidazo[5,1-b]-thiazole
Quantity
997 mg
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
2.23 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.